1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride
Overview
Description
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone is a chemical compound with the molecular formula C9H9NO3 . It has shown promising cytotoxic activity in some studies .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One strategy is based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone can be represented by the InChI code: 1S/C9H9NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3H,4,10H2,1H3 . The molecular weight is 179.17 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be influenced by various factors. For instance, using D-optimal experimental design-based optimization, optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Synthesis and Characterization
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride serves as a precursor in synthetic chemistry for the development of various compounds with potential biological activities. For instance, it can be involved in click chemistry approaches to synthesize compounds with cytotoxic properties. Such compounds are characterized using spectroscopic methods (IR, NMR, MS) and assessed for their thermal stability through TGA and DSC techniques. The structure confirmation might involve single-crystal XRD analysis, and the intermolecular interactions could be analyzed using Hirshfeld surface computational methods. These synthesized compounds can undergo further evaluations, such as cytotoxicity assessments and binding analyses with proteins like human serum albumin, to explore their pharmacokinetic properties and potential biological applications M. Govindhan et al., 2017.
Biological Activities
Research on this compound derivatives includes exploring their biological activities. This can involve synthesizing novel compounds and assessing their antimicrobial activities against various bacterial and fungal strains. Such studies are crucial in the pharmaceutical industry and medicinal chemistry for the development of new drugs and therapeutic agents. The synthesized compounds are subjected to antimicrobial screening, and their interactions with microbes are analyzed to determine their efficacy and potential as antimicrobial agents Atul K. Wanjari, 2020.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s biochemical activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound can bind to target proteins, leading to enzyme inhibition or activation. For example, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators. These molecular interactions contribute to the compound’s overall biological effects [6][6].
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark, dry place at room temperature. Prolonged exposure to light or moisture can lead to its degradation, potentially reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it may be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that can be further conjugated and excreted. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization can affect its interactions with target biomolecules and its overall biological effects. For example, mitochondrial localization may enhance its ability to modulate cellular metabolism and apoptosis .
Properties
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8;/h2-3H,4,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDPBIZDWHINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N)OCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240161 | |
Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93983-01-8 | |
Record name | Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93983-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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